molecular formula C24H22N4O4 B2637984 (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 941946-38-9

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Katalognummer: B2637984
CAS-Nummer: 941946-38-9
Molekulargewicht: 430.464
InChI-Schlüssel: XUNNAOAYYDOFSH-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the quinazolinone core reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate quinazolinone derivative with 3-methoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer and inflammatory disorders.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Studies have indicated that it can induce apoptosis in cancer cells, making it a promising lead compound for the development of new anticancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings.

Wirkmechanismus

The mechanism of action of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure but differ in their substituents.

    Methoxybenzyl Derivatives: Compounds such as 4-methoxybenzylamine have similar substituents but lack the quinazolinone core.

    Urea Derivatives: Compounds like N-phenyl-N’-methoxyphenylurea share the urea functional group but differ in their overall structure.

Uniqueness

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is unique due to its combination of a quinazolinone core with methoxybenzyl and methoxyphenyl substituents

Biologische Aktivität

The compound (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a quinazoline core substituted with methoxy and benzyl groups, which are critical for its biological activity.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the phosphorylation of ERK1/2, a key pathway in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0ERK1/2 Inhibition
Compound BHepG2 (Liver)10.0Apoptosis Induction
Compound CMGC-803 (Stomach)8.5Cell Cycle Arrest

Enzyme Inhibition

In addition to anticancer activity, quinazoline derivatives have been identified as potent inhibitors of various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are known for their ability to induce apoptosis in cancer cells and have shown promise in preclinical models . The compound under review may exhibit similar properties due to its structural characteristics.

Table 2: Enzyme Inhibition by Quinazoline Derivatives

Enzyme TargetCompound TestedInhibition (%) at 10 µM
HDAC1Compound D75
EGFRCompound E82
JAK3Compound F60

Study on Antiproliferative Effects

A study conducted by Chen et al. synthesized several quinazoline derivatives and evaluated their antiproliferative activities against human cancer cell lines including HepG2, MGC-803, and A549. The most active compound exhibited an IC50 value in the nanomolar range and was shown to induce apoptosis through the activation of reactive oxygen species (ROS) pathways .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between quinazoline derivatives and their target proteins. For example, a related compound demonstrated effective binding to the ATP-binding site of EGFR kinase, suggesting a competitive inhibition mechanism that could be applicable to the compound .

Eigenschaften

CAS-Nummer

941946-38-9

Molekularformel

C24H22N4O4

Molekulargewicht

430.464

IUPAC-Name

1-(3-methoxyphenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-18-12-10-16(11-13-18)15-28-22(20-8-3-4-9-21(20)26-24(28)30)27-23(29)25-17-6-5-7-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI-Schlüssel

XUNNAOAYYDOFSH-HPNDGRJYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.